molecular formula C22H21NO4 B6231978 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 2138525-84-3

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B6231978
CAS No.: 2138525-84-3
M. Wt: 363.4 g/mol
InChI Key: ICAYVJLGZAPTOS-UHFFFAOYSA-N
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Description

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptane-6-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[33]heptane-6-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of strong bases and organic solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated peptide synthesizers. These methods ensure high yield and purity, which are essential for its application in research and development .

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptane-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be selectively removed under mild conditions, revealing reactive sites that can interact with other molecules. This property is particularly useful in peptide synthesis, where the compound can be used to protect amino groups during the assembly of peptide chains .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid
  • 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-lysinate hydrochloride

Uniqueness

What sets 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptane-6-carboxylic acid apart from similar compounds is its specific spirocyclic structure, which imparts unique chemical properties and reactivity. This structure allows for greater versatility in synthetic applications and enhances its potential as a building block in complex molecule synthesis .

Properties

CAS No.

2138525-84-3

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid

InChI

InChI=1S/C22H21NO4/c24-20(25)14-9-22(10-14)12-23(13-22)21(26)27-11-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25)

InChI Key

ICAYVJLGZAPTOS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Purity

95

Origin of Product

United States

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